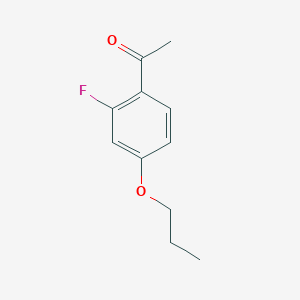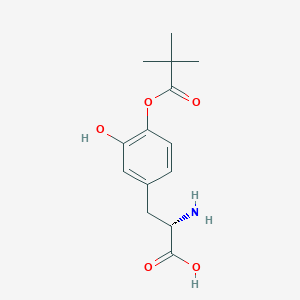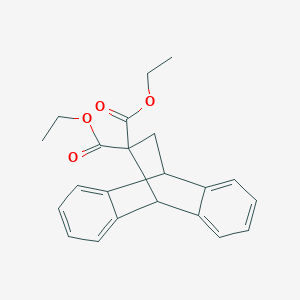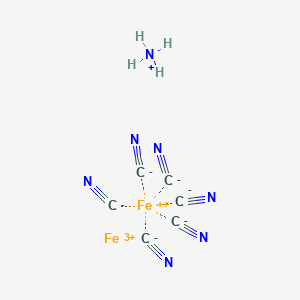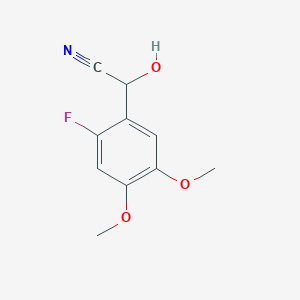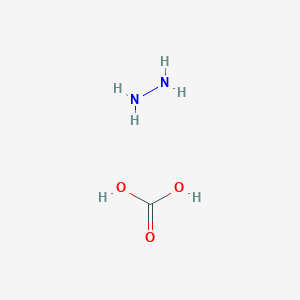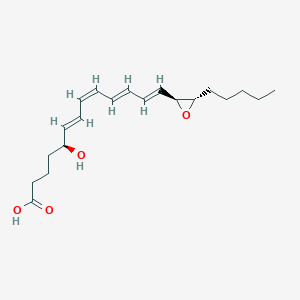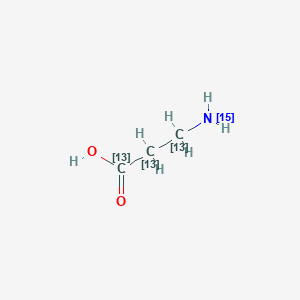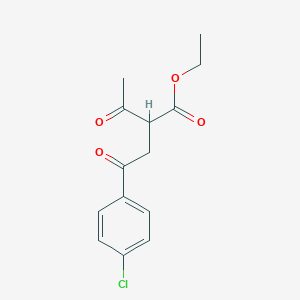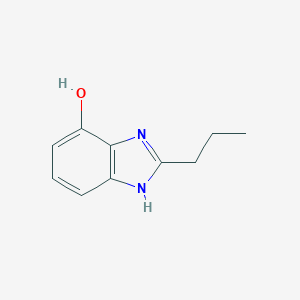![molecular formula C12H21NO2 B039128 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene CAS No. 120230-21-9](/img/structure/B39128.png)
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, also known as DMABCO, is a bicyclic compound that has been widely studied in scientific research. It is a derivative of azabicyclo[2.2.2]octane, which is a common scaffold in medicinal chemistry due to its potential as a bioactive molecule. DMABCO has been found to have several interesting properties, including its ability to act as a chiral auxiliary and its potential as a ligand in asymmetric catalysis.
Mécanisme D'action
The exact mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not well understood, but it is thought to act as a Lewis base due to the presence of the nitrogen atom in its structure. This allows it to form complexes with Lewis acids, which can then participate in a variety of chemical reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been found to have some basic properties, which may play a role in its reactivity.
Effets Biochimiques Et Physiologiques
There is currently limited research on the biochemical and physiological effects of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but it has been found to have low toxicity in animal studies. Its potential as a ligand in catalysis suggests that it may have some impact on enzymatic activity, but further research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene in lab experiments is its chiral properties, which make it a useful tool for creating enantiomerically pure compounds. It is also relatively easy to synthesize, with several methods available for producing it in large quantities. However, 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene is not a well-known compound, and its properties are not as well understood as some other chiral auxiliaries. This can make it more difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. One area of interest is its use as a ligand in asymmetric catalysis, which could lead to the development of new, more efficient methods for synthesizing chiral compounds. Another potential direction is the investigation of its biological properties, which could lead to the discovery of new drugs or therapeutic agents. Finally, further research is needed to fully understand the mechanism of action of 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene and its potential applications in a variety of chemical reactions.
Méthodes De Synthèse
There are several methods for synthesizing 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene, but one of the most common approaches involves the reaction of 2-methylcyclohexanone with diethylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with paraformaldehyde to form 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene. Other methods involve the use of different starting materials or catalysts, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has been used in a variety of scientific studies, particularly in the fields of organic synthesis and catalysis. Its chiral properties make it a useful tool for creating enantiomerically pure compounds, and it has been used as a chiral auxiliary in several asymmetric reactions. 7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene has also been investigated as a potential ligand in asymmetric catalysis, with promising results.
Propriétés
Numéro CAS |
120230-21-9 |
|---|---|
Nom du produit |
7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
7,7-diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H21NO2/c1-4-14-12(15-5-2)8-10-6-7-11(12)13(3)9-10/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Clé InChI |
HKNRSLSXNJJTRD-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2CN(C1C=C2)C)OCC |
SMILES canonique |
CCOC1(CC2CN(C1C=C2)C)OCC |
Synonymes |
2-Azabicyclo[2.2.2]oct-5-ene,7,7-diethoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



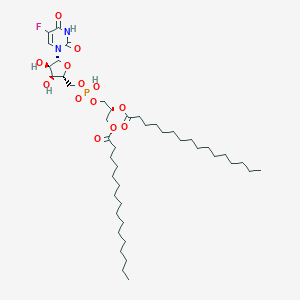
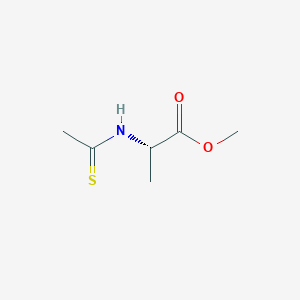
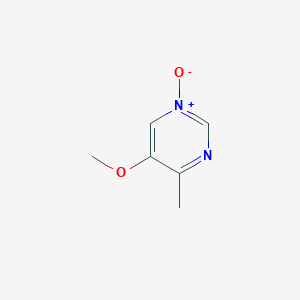
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
